molecular formula C10H7FN2 B1344765 2-(4-Fluorophenyl)pyrazine CAS No. 939975-25-4

2-(4-Fluorophenyl)pyrazine

Cat. No. B1344765
CAS RN: 939975-25-4
M. Wt: 174.17 g/mol
InChI Key: UZVXIRFNWFOGHV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrazine is a chemical compound with the CAS Number: 939975-25-4. It has a molecular weight of 174.18 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .


Physical And Chemical Properties Analysis

This compound is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Scientific Research Applications

Photovoltaic Applications

2-(4-Fluorophenyl)pyrazine and related compounds have been studied for their applications in photovoltaic devices. For example, poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine) has been synthesized to decrease the band-gap in polymer-based photovoltaic devices, showing promising optical and electrochemical properties (Li et al., 2010).

Fluorescence and Chromophores

These compounds have notable fluorescence properties, making them suitable for use as chromophores. Studies have shown that certain pyrazine-based fluorophores exhibit strong emission solvatochromism, which is indicative of a highly polar emitting state. This makes them suitable for applications that require fluorescence properties (Hoffert et al., 2017).

Crystal Structure Studies

The crystal structures of various pyrazole compounds, including those with 4-fluorophenyl groups, have been characterized, providing insights into their structural properties and potential applications in materials science (Loh et al., 2013).

Biosynthesis of Pyrazine

In the field of biochemistry, studies have revealed mechanisms by which certain bacteria biosynthesize pyrazine compounds. For instance, Pseudomonas fluorescens has been found to use a unique enzymatic cascade to produce monocyclic pyrazines (Masuo et al., 2020).

Optoelectronic Properties

Investigations into the optoelectronic properties of various pyrazine derivatives have been conducted. For example, diphenylthiazolo[4,5‐b]pyrazine derivatives have been studied for their efficiency in fluorescence, influenced by electron-donating and electron-withdrawing substituents. These properties are essential for designing new fluorophores (Nakagawa et al., 2015).

Potential in Drug Development

While not directly related to this compound, related compounds have been explored for their potential in drug development, such as inhibitors for specific enzymes and as scaffolds for drug carriers. For example, benzothiophen-pyrazine scaffolds have been evaluated for their potential as membrane targeting drug carriers (Mazuryk et al., 2013).

Future Directions

The future directions for 2-(4-Fluorophenyl)pyrazine could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by pyrazine derivatives, there could be potential for the development of new pharmaceutical drugs and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-(4-Fluorophenyl)pyrazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, the compound has been found to inhibit certain kinases, which play a role in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many endogenous and exogenous compounds . These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s influence on metabolic pathways highlights its potential as a modulator of biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall function in cellular processes.

properties

IUPAC Name

2-(4-fluorophenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVXIRFNWFOGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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